![molecular formula C21H23ClN6O B2591311 N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1351661-26-1](/img/structure/B2591311.png)
N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a compound involved in various synthetic and analytical chemistry research studies. For instance, its derivatives have been synthesized and characterized for their potential in inhibiting in vivo angiogenesis, evaluated using chick chorioallantoic membrane (CAM) model and DNA cleavage activities, suggesting their potency as anticancer agents due to anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide have been explored for their potential as therapeutic agents. Research into Glycine Transporter 1 (GlyT1) inhibitors identified structurally related compounds, highlighting their importance in developing treatments for central nervous system disorders by modulating glycine levels in the brain (Yamamoto et al., 2016).
Analytical Method Development
Analytical methods involving N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide and related substances have been developed for quality control and pharmaceutical analysis. Techniques such as nonaqueous capillary electrophoresis have been applied to separate and analyze these compounds effectively, demonstrating the compound's relevance in ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).
Anti-inflammatory and Analgesic Research
The compound and its derivatives have also been studied for their anti-inflammatory and analgesic properties. Research has synthesized novel compounds derived from this chemical structure, showing significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with promising analgesic and anti-inflammatory activities. These findings open avenues for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Exploratory studies into the antimicrobial properties of derivatives of N-(3-chloro-2-methylphenyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide have identified compounds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest the potential for these compounds to contribute to the development of new antimycobacterial agents, addressing the urgent need for treatments effective against resistant tuberculosis strains (Lv et al., 2017).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-14-17(22)4-3-5-18(14)26-21(29)16-6-9-27(10-7-16)19-12-20(25-13-24-19)28-11-8-23-15(28)2/h3-5,8,11-13,16H,6-7,9-10H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXTAHVYXXRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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